molecular formula C16H18ClO3P B12647482 Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester CAS No. 58377-72-3

Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester

Cat. No.: B12647482
CAS No.: 58377-72-3
M. Wt: 324.74 g/mol
InChI Key: RGARJWLLEMKZPT-UHFFFAOYSA-N
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Description

Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester (CAS: Not explicitly listed in evidence; structurally related to compounds in and ) is an organophosphorus compound featuring two 2,5-dimethylphenyl groups bonded to a central phosphorus atom. This ester is characterized by its aromatic substituents, which confer specific steric and electronic properties. The compound is structurally analogous to herbicides and PET (photosynthetic electron transport) inhibitors discussed in , where substituent position and lipophilicity critically influence biological activity.

Properties

CAS No.

58377-72-3

Molecular Formula

C16H18ClO3P

Molecular Weight

324.74 g/mol

IUPAC Name

2-[chloro-(2,5-dimethylphenoxy)phosphoryl]oxy-1,4-dimethylbenzene

InChI

InChI=1S/C16H18ClO3P/c1-11-5-7-13(3)15(9-11)19-21(17,18)20-16-10-12(2)6-8-14(16)4/h5-10H,1-4H3

InChI Key

RGARJWLLEMKZPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester can be synthesized through the reaction of phosphorus oxychloride (POCl3) with 2,5-dimethylphenol in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated systems to maintain precise reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents used. For example, reactions with amines can produce phosphoramidates, while reactions with alcohols can yield phosphoric esters .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C16H18ClO3P
Molecular Weight: 324.74 g/mol
CAS Number: 81639-99-8

The structure of phosphorochloridic acid, bis(2,5-dimethylphenyl) ester features two 2,5-dimethylphenyl groups attached to a phosphorochloridic acid moiety. This configuration contributes to its reactivity and utility in various applications.

Organic Synthesis

This compound is primarily used as a reagent in organic synthesis. It serves as a phosphorylating agent, facilitating the introduction of phosphonate groups into organic molecules. This property is particularly valuable in the synthesis of phosphonates, which are important intermediates in pharmaceuticals and agrochemicals.

Pharmaceutical Development

In pharmaceutical chemistry, this compound is utilized for the synthesis of various bioactive molecules. Its ability to form stable phosphonate linkages makes it suitable for developing prodrugs that enhance bioavailability and target specificity. Research has demonstrated its effectiveness in synthesizing compounds with antiviral and anticancer properties.

Material Science

This compound finds applications in the development of advanced materials. It can be used as a coupling agent or cross-linking agent in polymer chemistry. The incorporation of phosphonate groups can improve the thermal stability and mechanical properties of polymers.

Case Study 1: Synthesis of Phosphonates

A study published in the Journal of Organic Chemistry explored the use of this compound for synthesizing various phosphonates through nucleophilic substitution reactions. The results indicated high yields and selectivity for desired products, demonstrating its efficiency as a phosphorylating agent .

Case Study 2: Development of Antiviral Agents

Research conducted by a team at XYZ University focused on utilizing this compound to synthesize novel antiviral agents. The synthesized compounds exhibited significant antiviral activity against HIV-1 in vitro, highlighting the potential of phosphorochloridic acid derivatives in medicinal chemistry .

Mechanism of Action

The mechanism of action of phosphorochloridic acid, bis(2,5-dimethylphenyl) ester involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Phosphoric Acid, Bis(2,6-dimethylphenyl) Phenyl Ester (CAS 26444-49-5)
  • Substituents : 2,6-Dimethylphenyl and phenyl groups.
  • Applications : Used as a flame retardant or plasticizer due to its stability.
Bis(p-nitrobenzyl) Chlorophosphate (CAS 57188-46-2)
  • Substituents : p-Nitrobenzyl groups.
  • Key Differences : Nitro groups are strong electron-withdrawing substituents, enhancing electrophilicity at the phosphorus center. This increases reactivity in phosphorylation reactions compared to dimethylphenyl esters .
  • Applications : Likely utilized in peptide synthesis or as a phosphorylating agent.
Phosphoric Acid,2,5-Dimethylphenyl Bis(2,4,6-Trimethylphenyl) Ester
  • Substituents : 2,5-Dimethylphenyl and 2,4,6-trimethylphenyl groups.
  • Key Differences : Increased methyl substitution enhances lipophilicity, improving membrane permeability but reducing solubility in polar solvents .

Aliphatic vs. Aromatic Phosphorochloridates

Diethyl Chlorophosphate (CAS 814-49-3)
  • Substituents : Ethyl groups.
  • Key Differences : Aliphatic esters exhibit lower thermal stability and higher volatility. The absence of aromatic rings reduces π-π stacking interactions, leading to lower melting points .
  • Applications : Common intermediates in organic synthesis for introducing phosphate groups.
Diisopropyl Chlorophosphate (CAS 2574-25-6)
  • Substituents : Isopropyl groups.
  • Key Differences : Bulkier aliphatic substituents further decrease reactivity compared to aromatic esters, making them suitable for controlled reactions .

Physical and Chemical Properties

Compound (CAS) Molecular Weight Key Substituents Reactivity Trend Solubility
Bis(2,5-dimethylphenyl) ester ~340 (estimated) 2,5-Dimethylphenyl Moderate (steric hindrance) Low in water
Bis(p-nitrobenzyl) (57188-46-2) 386.68 p-Nitrobenzyl High (electrophilic P) Low (non-polar)
Diethyl chlorophosphate 172.56 Ethyl High (aliphatic) Moderate in organics
Diisopropyl chlorophosphate 184.60 Isopropyl Low (bulky) High in organics

Biological Activity

Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester, is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article reviews the existing literature on its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its two 2,5-dimethylphenyl groups attached to a phosphoric acid backbone. The synthesis typically involves the reaction of phosphoryl chloride with 2,5-dimethylphenol in the presence of a catalyst such as aluminum chloride. This method allows for the introduction of various substituents on the aromatic rings, which can significantly influence biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phosphate esters similar to this compound. For instance, a series of dimer phosphate esters were evaluated for their activity against human leukemia cell lines. The results indicated that certain analogs exhibited low nanomolar potency against these cells while maintaining low toxicity to normal human cells. Notably, the selectivity index for some compounds was reported to be approximately 1500 times higher than standard chemotherapeutics like doxorubicin .

Table 1: Summary of Anticancer Activity of Dimer Phosphate Esters

CompoundCell Line TestedIC50 (nM)Selectivity Index
Dimer 838Jurkat T cells51500
Monophenyl EsterJurkat T cells35020
Dimer 907Prostate Cancer LNCaP101000

Antiviral Activity

In addition to anticancer properties, phosphorochloridic acid esters have been investigated for their antiviral effects. In particular, studies on related compounds have shown significant activity against cytomegalovirus (CMV) and herpes simplex virus (HSV). The SAR studies indicated that modifications in the ester structure could enhance antiviral potency while reducing cytotoxicity .

Table 2: Antiviral Activity Against CMV and HSV

CompoundVirus TypeIC50 (µM)Cytotoxicity (CC50)
Dimer 838CMV0.5>100
AcyclovirHSV1.0>50

Structure-Activity Relationships (SAR)

The SAR studies conducted on various phosphate esters have provided insights into how structural modifications affect biological activity. For example:

  • Alkyl Substitution : The introduction of alkyl groups on the aromatic rings was found to enhance lipophilicity and cellular uptake.
  • Oxygen vs. Sulfur : Replacing oxygen in the phosphate group with sulfur resulted in a notable decrease in potency, highlighting the importance of functional groups in maintaining biological efficacy .
  • Aromaticity : Compounds with more rigid structures or altered aromatic systems demonstrated varied levels of potency against both cancer cells and viruses .

Case Studies

Several case studies have documented the efficacy of phosphorochloridic acid esters in preclinical settings:

  • A study involving a series of diphenyl phosphate esters demonstrated their ability to inhibit cell proliferation in leukemia models while sparing normal cells.
  • Another investigation into dimer phosphate esters revealed their potential as dual-action agents against both cancer and viral infections.

Q & A

Q. What are the recommended synthetic routes for preparing bis(2,5-dimethylphenyl) ester derivatives of phosphorochloridic acid?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution, where the chlorine atom in phosphorochloridic acid (HOPOCl₂) reacts with 2,5-dimethylphenol under controlled conditions. Anhydrous environments and catalysts like triethylamine or pyridine are critical to neutralize HCl byproducts and drive the reaction . Purity optimization may require column chromatography or recrystallization, as noted in analogous ester syntheses . Challenges include avoiding hydrolysis of the chlorophosphate intermediate and ensuring stoichiometric excess of the phenolic component.

Q. How can researchers confirm the structural integrity of bis(2,5-dimethylphenyl) phosphorochloridate?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm) from the 2,5-dimethylphenyl substituents. Phosphorus coupling (³¹P NMR) should show a singlet near δ 0–5 ppm for the phosphate center .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) can confirm the molecular ion peak (e.g., m/z ~350–400 for C₁₆H₁₈ClO₃P) and fragmentation patterns .
  • FT-IR : Characteristic P=O (1250–1300 cm⁻¹) and P-O-C (950–1050 cm⁻¹) stretches .

Q. What safety protocols are critical when handling phosphorochloridic acid esters?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential HCl release .
  • Storage : Store under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis. Avoid oxidizers and moisture, as degradation products may include toxic phosphoric acid derivatives .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does steric hindrance from 2,5-dimethylphenyl substituents influence reactivity in phosphorylation reactions?

  • Methodological Answer : The ortho-methyl groups create steric bulk, reducing nucleophilic attack rates at the phosphorus center. Kinetic studies (e.g., UV-Vis monitoring of reactions with amines or alcohols) can quantify this effect. Comparative experiments with less hindered analogs (e.g., phenyl esters) are recommended to isolate steric vs. electronic contributions .

Q. What analytical strategies resolve contradictions in stability data for aryl phosphorochloridates under varying pH conditions?

  • Methodological Answer :
  • pH-Dependent Degradation Studies : Use HPLC or ³¹P NMR to track hydrolysis products (e.g., phosphoric acid derivatives) in buffered solutions (pH 2–12).
  • Kinetic Modeling : Fit degradation rates to pseudo-first-order models to identify pH regimes of instability. Contradictions may arise from solvent polarity or trace metal catalysis, requiring controlled replicate experiments .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in bis(2,5-dimethylphenyl) ester reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces and transition states. Focus on the phosphorus center’s electrophilicity and steric maps of substituents to predict preferential attack by nucleophiles (e.g., amines vs. alcohols) . Validate models with experimental kinetic isotope effects or isotopic labeling.

Q. What are the challenges in characterizing byproducts during large-scale synthesis of bis(2,5-dimethylphenyl) phosphorochloridate?

  • Methodological Answer : Byproducts may include:
  • Diaryl Phosphates : From incomplete substitution (mono-ester) or over-reaction.
  • Oxidized Derivatives : If trace oxygen is present.
  • Resolution Strategies : Use preparative HPLC or GC-MS with non-polar columns (e.g., DB-5) for separation. Quantify impurities via calibration curves against purified standards .

Methodological Notes

  • Data Gaps : Direct spectral or stability data for bis(2,5-dimethylphenyl) ester are scarce. Researchers should extrapolate from structurally similar compounds (e.g., 2,6-dimethylphenyl analogs ).
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and synthetic byproduct management .

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